molecular formula C10H10N4 B1596921 6,6'-Dimethyl-3,3'-bipyridazine CAS No. 24049-45-4

6,6'-Dimethyl-3,3'-bipyridazine

Cat. No.: B1596921
CAS No.: 24049-45-4
M. Wt: 186.21 g/mol
InChI Key: CMFATCQPFXCGRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-3,3’-bipyridazine typically involves the reaction of 6-methylpyridazine with suitable reagents under controlled conditions. One common method involves the use of a coupling reaction between two 6-methylpyridazine molecules in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 6,6’-Dimethyl-3,3’-bipyridazine may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-3,3’-bipyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-Dimethyl-3,3’-bipyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-Dimethyl-3,3’-bipyridazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed pharmacological effects. The compound’s ability to coordinate with metal ions also plays a crucial role in its activity as a ligand in catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Dimethyl-2,2’-bipyridine
  • 3,3’-Bipyridazine
  • 6-Methylpyridazine

Uniqueness

6,6’-Dimethyl-3,3’-bipyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other bipyridazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-6-(6-methylpyridazin-3-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFATCQPFXCGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=NN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376230
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24049-45-4
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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